![molecular formula C26H28N6O4 B2578913 N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 720672-67-3](/img/structure/B2578913.png)

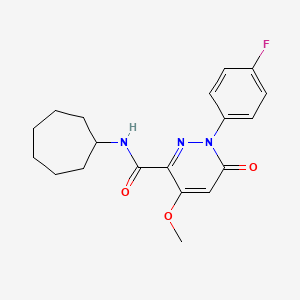

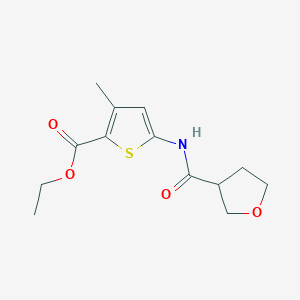

N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

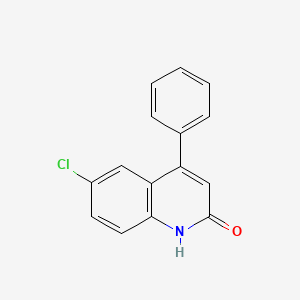

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by 1H and 13C NMR spectroscopy . This is a common method for confirming the structures of synthesized compounds .Chemical Reactions Analysis

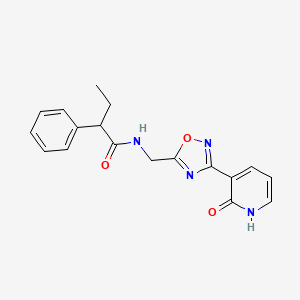

The chemical reactions involving this compound would likely depend on its functional groups. Pyrimidine derivatives have been known to exhibit a variety of biological and pharmacological activities .Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Heterocyclic Compound Synthesis : A study described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including various pyrimidine derivatives, exhibited COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

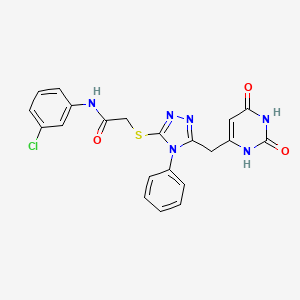

Antimicrobial Activity : Another study focused on the synthesis of 1,2,4-triazol-3-one derivatives, including compounds with morpholine and pyrimidine functionalities. These compounds showed promising antimicrobial activity against various pathogens, highlighting their potential in developing new antimicrobial agents (Fandaklı et al., 2012).

Imaging Agent for Parkinson's Disease : Research on the synthesis of [11C]HG-10-102-01, a compound incorporating morpholino and pyrimidine units, demonstrated its potential as a PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease, offering insights into disease mechanisms and aiding in drug development (Wang et al., 2017).

Cytotoxicity Studies : The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives were explored. These molecules are planned for future pharmacological activity investigations, suggesting their potential applications in cancer research or therapy (Zaki et al., 2017).

Renin Inhibitors : A study on benzimidazole derivatives as renin inhibitors for treating hypertension highlighted the optimization of piperidine, including morpholino groups, to improve pharmacokinetic profiles while maintaining potent renin inhibitory activity, indicating their therapeutic potential (Tokuhara et al., 2018).

Mecanismo De Acción

Target of Action

Pyrimidines, which are a class of compounds that the first compound belongs to, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They often target vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines often work by inhibiting the expression and activities of these inflammatory mediators . This can result in a reduction of inflammation and associated symptoms.

Biochemical Pathways

The exact biochemical pathways affected can vary depending on the specific targets of the compound. They often involve the pathways related to the production and regulation of the inflammatory mediators mentioned above .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary widely depending on their exact structure. They are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of pyrimidines can be a reduction in inflammation and associated symptoms, due to their inhibition of key inflammatory mediators .

Action Environment

The action, efficacy, and stability of pyrimidines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4/c1-2-36-19-8-6-18(7-9-19)28-25(33)20-17-21-24(29-22-5-3-4-10-31(22)26(21)34)32(23(20)27)12-11-30-13-15-35-16-14-30/h3-10,17,27H,2,11-16H2,1H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXSDLIHYKRRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-(2-fluorophenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2578839.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2578840.png)

![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2578841.png)

![Ethyl 4-(4-fluorophenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2578842.png)

![2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2578847.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B2578852.png)